![molecular formula C18H22FN3O3 B12235925 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B12235925.png)
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
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Overview
Description
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a complex organic compound that features a piperidine ring, a fluoropyrimidine moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxyphenyl group, and the attachment of the fluoropyrimidine moiety. Common synthetic methods include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of Fluoropyrimidine Moiety: This can be done using coupling reactions such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-chloropyrimidine
- 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-bromopyrimidine
Uniqueness
The uniqueness of 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C18H22FN3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C18H22FN3O3/c1-23-16-3-4-17(24-2)13(9-16)12-22-7-5-15(6-8-22)25-18-20-10-14(19)11-21-18/h3-4,9-11,15H,5-8,12H2,1-2H3 |
InChI Key |
KKJXQJZGPKSKIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Origin of Product |
United States |
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